molecular formula C8H15NO2 B15272764 Methyl (3R)-3-amino-3-cyclobutylpropanoate

Methyl (3R)-3-amino-3-cyclobutylpropanoate

Cat. No.: B15272764
M. Wt: 157.21 g/mol
InChI Key: BONKZIKOKDQSMB-SSDOTTSWSA-N
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Description

Methyl (3R)-3-amino-3-cyclobutylpropanoate is an organic compound with a unique structure that includes a cyclobutyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-cyclobutylpropanoate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines under suitable conditions.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (3R)-3-amino-3-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The cyclobutyl ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-cyclopropylpropanoate
  • Methyl (3R)-3-amino-3-cyclopentylpropanoate

Uniqueness

Methyl (3R)-3-amino-3-cyclobutylpropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3R)-3-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

BONKZIKOKDQSMB-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@H](C1CCC1)N

Canonical SMILES

COC(=O)CC(C1CCC1)N

Origin of Product

United States

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